ethyl 1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-6,8-difluoro-4-oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxylate
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Overview
Description
ETHYL 1-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-6,8-DIFLUORO-4-OXO-7-(1-PYRROLIDINYL)-1,4-DIHYDRO-3-QUINOLINECARBOXYLATE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 1-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-6,8-DIFLUORO-4-OXO-7-(1-PYRROLIDINYL)-1,4-DIHYDRO-3-QUINOLINECARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the quinoline moiety. Key steps include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.
Introduction of the quinoline moiety: This involves the cyclization of an appropriate aniline derivative with a β-ketoester in the presence of a Lewis acid catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
ETHYL 1-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-6,8-DIFLUORO-4-OXO-7-(1-PYRROLIDINYL)-1,4-DIHYDRO-3-QUINOLINECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketones to alcohols or to remove oxygen atoms.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
ETHYL 1-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-6,8-DIFLUORO-4-OXO-7-(1-PYRROLIDINYL)-1,4-DIHYDRO-3-QUINOLINECARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: The compound’s properties make it a candidate for use in the development of advanced materials, such as organic semiconductors or photovoltaic cells.
Biological Research: It is used in studies to understand its interactions with biological molecules and its effects on cellular processes.
Mechanism of Action
The mechanism by which ETHYL 1-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-6,8-DIFLUORO-4-OXO-7-(1-PYRROLIDINYL)-1,4-DIHYDRO-3-QUINOLINECARBOXYLATE exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
ETHYL 1-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-6,8-DIFLUORO-4-OXO-7-(1-PYRROLIDINYL)-1,4-DIHYDRO-3-QUINOLINECARBOXYLATE: can be compared with other quinoline derivatives and pyrazole-containing compounds.
Similar compounds: include quinoline-based drugs like chloroquine and pyrazole derivatives like celecoxib.
Uniqueness
The uniqueness of ETHYL 1-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-6,8-DIFLUORO-4-OXO-7-(1-PYRROLIDINYL)-1,4-DIHYDRO-3-QUINOLINECARBOXYLATE lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C27H26F2N4O4 |
---|---|
Molecular Weight |
508.5 g/mol |
IUPAC Name |
ethyl 1-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-6,8-difluoro-4-oxo-7-pyrrolidin-1-ylquinoline-3-carboxylate |
InChI |
InChI=1S/C27H26F2N4O4/c1-4-37-27(36)19-15-32(22-16(2)30(3)33(26(22)35)17-10-6-5-7-11-17)23-18(25(19)34)14-20(28)24(21(23)29)31-12-8-9-13-31/h5-7,10-11,14-15H,4,8-9,12-13H2,1-3H3 |
InChI Key |
AISCIRDLTQOWCI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(C2=C(C(=C(C=C2C1=O)F)N3CCCC3)F)C4=C(N(N(C4=O)C5=CC=CC=C5)C)C |
Origin of Product |
United States |
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